molecular formula C21H27FN2O B14385411 N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea CAS No. 88451-32-5

N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea

Cat. No.: B14385411
CAS No.: 88451-32-5
M. Wt: 342.4 g/mol
InChI Key: MGFLIROGQIKSCK-UHFFFAOYSA-N
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Description

N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of appropriate amines with isocyanates. One possible synthetic route could be:

  • Reacting N-butylamine with 2,4-dimethylphenyl isocyanate to form an intermediate.
  • Reacting the intermediate with 2-(4-fluorophenyl)ethylamine to form the final product.

The reaction conditions may include:

  • Solvents such as dichloromethane or toluene.
  • Catalysts like triethylamine.
  • Temperature control to optimize the reaction yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions could lead to the formation of amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-(2,4-dimethylphenyl)urea
  • N-Butyl-N’-(4-fluorophenyl)urea
  • N-(2,4-Dimethylphenyl)-N’-(4-fluorophenyl)urea

Uniqueness

N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds

Properties

CAS No.

88451-32-5

Molecular Formula

C21H27FN2O

Molecular Weight

342.4 g/mol

IUPAC Name

1-butyl-3-(2,4-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]urea

InChI

InChI=1S/C21H27FN2O/c1-4-5-13-24(14-12-18-7-9-19(22)10-8-18)21(25)23-20-11-6-16(2)15-17(20)3/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,25)

InChI Key

MGFLIROGQIKSCK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC1=CC=C(C=C1)F)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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